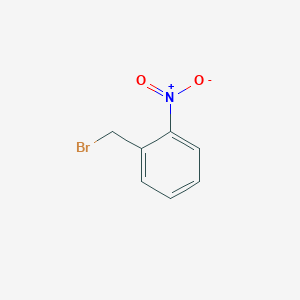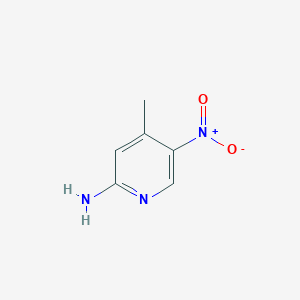
4-Chlorodiphenylmethane
説明
Synthesis Analysis
The synthesis of 4-Chlorodiphenylmethane derivatives often involves phase transfer catalysis, a method that enhances the reaction efficiency and yield. For example, the preparation of 4-Chlorodiphenylbromomethane using phase transfer catalysts demonstrated an improved yield of 85.8%, highlighting the effectiveness of this approach in synthesizing chlorodiphenylmethane derivatives (Nie Xin-yong, 2006).
Molecular Structure Analysis
The molecular structure of 4-Chlorodiphenylmethane and its derivatives plays a crucial role in their reactivity and physical properties. Structural studies, such as those involving crystallography, provide insights into the geometrical arrangement and intramolecular interactions that define their chemical behavior. For example, the structural analysis of 3-Aryloxypropiononitriles intermediates, including 2- and 4-(2-Bromoethoxy)diphenylmethanes, elucidated their molecular conformation, which is vital for understanding their reactivity and application in novel synthesis routes (J. Ellena et al., 1998).
Chemical Reactions and Properties
4-Chlorodiphenylmethane undergoes various chemical reactions, demonstrating its versatility as a chemical building block. For instance, its reactions with aryldiazomethanes result in the formation of stilbenes and spiro-oxetanes, indicating its potential in synthesizing complex organic molecules (T. Oshima & T. Nagai, 1980).
Physical Properties Analysis
The physical properties of 4-Chlorodiphenylmethane derivatives, such as melting points, solubility, and thermal stability, are crucial for their application in material science. For example, Tetraphenylmethane-based compounds showed high onset glass transition temperatures and excellent thermal stability, making them suitable for use in light-emitting devices (H. Yeh et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, determine the applications of 4-Chlorodiphenylmethane derivatives. Studies on the epoxy resins based on aromatic glycidylamines, derived from 4,4′-diaminodiphenylmethane, highlight the influence of chemical structure on the properties of resulting polymers, such as solubility and thermal resistance, which are essential for their practical applications (Š. Podzimek et al., 1990).
科学的研究の応用
Photoactivatable Caged Hydroxide : A study by Abbruzzetti et al. (2001) in "Chemical Physics Letters" demonstrated the use of a photoactivatable caged hydroxide related to 4-Chlorodiphenylmethane. This compound rapidly increases the pH of a neutral aqueous solution on a nanosecond time scale, offering a large time window for potential applications in rapid pH changes in biological and chemical systems (Abbruzzetti et al., 2001).
Synthesis of Metal Complexes : Karipcin et al. (2002) in "Transition Metal Chemistry" described the successful preparation of new substituted 4,4′-bis(alkylaminoisonitrosoacetyl)diphenylmethane ligands and their applications in the synthesis of nickel, copper, and cobalt complexes (Karipcin et al., 2002).
Synthesis of Internal Standards : Natangelo et al. (1991) developed a simple method for the synthesis of 4,4′-diaminodiphenylmethane-(2H4) for use as an internal standard in gas chromatography-negative ion chemical ionization mass spectrometry, as reported in the "Journal of Labelled Compounds and Radiopharmaceuticals" (Natangelo et al., 1991).
Pharmaceutical Ingredient Production : Snead and Jamison (2013) in "Chemical Science" presented an end-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride, which includes aspects of 4-Chlorodiphenylmethane. This method achieves atom economy and waste minimization, adhering to principles of green chemistry (Snead & Jamison, 2013).
Quantification in Biological Fluids : Benfenati et al. (1992) developed a GC-NICI-MS method for quantifying 4,4′-diaminodiphenylmethane in biological fluids, which is crucial for monitoring human exposure to this compound, as reported in the "Microchemical Journal" (Benfenati et al., 1992).
UV Filter Degradation in Sunscreens : Crista, Miranda, and Esteves da Silva (2015) in "Environmental Technology" studied the degradation in chlorinated water of the UV filter 4-tert-butyl-4′-methoxydibenzoylmethane present in commercial sunscreens. They found that higher concentrations of chlorine lead to higher degradation of this compound (Crista et al., 2015).
Safety And Hazards
4-Chlorodiphenylmethane may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Relevant Papers Several papers have been published on 4-Chlorodiphenylmethane. One discusses the end-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride . Another paper presents the direct syntheses of diphenylmethanol derivatives from substituted benzenes and CHCl3 through Friedel-Crafts alkylation .
特性
IUPAC Name |
1-benzyl-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOGRKGIBGKRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073238 | |
| Record name | Benzene, 1-chloro-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 7.5 deg C; [HSDB] | |
| Record name | (4-Chlorophenyl)phenylmethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6656 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
298 °C @ 742 MM HG | |
| Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER, SOL IN ACETONE | |
| Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1247 @ 20 °C/20 °C | |
| Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-Chlorodiphenylmethane | |
CAS RN |
831-81-2 | |
| Record name | (4-Chlorophenyl)phenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorobenzylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorodiphenylmethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORODIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF8MF37RDF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
7.5 °C | |
| Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)


![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)







